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molecular formula BCl3 B046275 Boron trichloride CAS No. 10294-34-5

Boron trichloride

Cat. No. B046275
M. Wt: 117.2 g/mol
InChI Key: FAQYAMRNWDIXMY-UHFFFAOYSA-N
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Patent
US06008414

Procedure details

BCl3 was prepared by passing BCl3 gas slowly into dioxane at 0° C. The adduct thus obtained is a solid which melts at 56° C. (with decomposition), but is stable at 0° C. for several weeks. Reaction of this adduct with diborane in dioxane produces dioxane-BH2Cl as outlined in the following equation. ##STR1##
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([Cl:4])([Cl:3])[Cl:2].B#B.[O:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>>[B:1]([Cl:4])([Cl:3])[Cl:2].[O:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.[BH2:1][Cl:2] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
The adduct thus obtained
WAIT
Type
WAIT
Details
is stable at 0° C. for several weeks

Outcomes

Product
Name
Type
product
Smiles
B(Cl)(Cl)Cl
Name
Type
product
Smiles
O1CCOCC1.BCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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